Salicylhydroxamic acid

Übersicht

Beschreibung

Es erscheint als bräunliches, kristallines Pulver und hat einen Schmelzpunkt von 175 bis 178 °C . Diese Verbindung ist bekannt für ihre potente und irreversible Hemmung des Urease-Enzyms in verschiedenen Bakterien und Pflanzen, wodurch sie bei der Behandlung von Harnwegsinfektionen nützlich ist . Zusätzlich ist Salicylhydroxamsäure ein trypanozides Mittel und ein gängiger Ligand bei der Synthese von Metallakronen .

Vorbereitungsmethoden

Salicylhydroxamsäure kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von Salicylsäure mit Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumhydroxid . Die Reaktion verläuft typischerweise unter milden Bedingungen, wobei die Mischung mehrere Stunden bei Raumtemperatur gerührt wird. Industrielle Produktionsverfahren können die Verwendung von Phasentransferkatalysatoren beinhalten, um die Reaktionsausbeute zu verbessern .

Analyse Chemischer Reaktionen

Complexation Reactions with Metal Ions

Salicylhydroxamic acid acts as a ligand and forms complexes with various metal ions .

-

Reaction with Metal Salts: SHA reacts with metal salts like ferric chloride (FeCl3), cobalt nitrite hexahydrate (Co(NO2)2·6H2O), and manganese chloride tetrahydrate (MnCl2·4H2O) to form colored complexes .

The reaction typically involves adjusting the pH with a base such as sodium bicarbonate (NaHCO3) to facilitate complex formation .

-

Characterization of Complexes: The metal complexes can be characterized using various spectroscopic techniques :

-

FT-IR Spectroscopy: The shifting of the carbonyl (C=O) stretching frequency to lower wavenumbers (1597-1601 cm-1) indicates the involvement of the C=O group in complexation. Disappearance of the O-H band also suggests involvement of the hydroxyl group during complexation. New bands in the region 479-489 cm-1 indicate the formation of M-O bonds .

-

UV-Vis Spectroscopy: Metal-SHA complexes exhibit specific absorbance at different wavelengths, such as λmax values of 470 nm for Fe3+, 351 nm for Mn2+, and 300 nm for Co2+, confirming complex formation .

-

Magnetic Susceptibility: The magnetic susceptibility values can provide information on the geometry of the complexes. For example, [Fe (SHA2).Cl2] 2H2O has an octahedral geometry, [Co (SHA)2] H2O has a tetrahedral geometry, and [Mn (SHA)Cl.H2O]H2O has a square pyramidal geometry .

-

Inhibition of Urease Enzyme

This compound is a potent inhibitor of the urease enzyme found in bacteria and plants .

-

Mechanism: SHA disrupts bacterial metabolism through competitive inhibition by binding to the urease enzyme's active site. It is similar to urea but non-hydrolyzable by urease .

-

Applications: SHA's urease inhibition properties make it useful in treating urinary tract infections .

Reaction with Hypochlorite

This compound reacts with hypochlorite to produce 1,2-benzisoxazoline-3-one, a heterocycle containing a fluorophore .

-

Reaction: The reaction can be used for a fluorescence system for hypochlorite detection .

-

Analytical Application: This reaction is utilized in a novel, selective, and sensitive fluorescence system for recognizing hypochlorite in disinfectant solutions and cells .

Photodecomposition Reactions

This compound undergoes photodecomposition when exposed to UV laser radiation .

-

Photolysis Products: The photolysis of SHA results in the formation of several complexes, including:

-

C6H4(OH)NCO⋯H2O

-

C6H4(OH)C(O)N⋯H2O

-

C6H4(OH)2⋯HNCO

-

C6H4(OH)NHOH⋯CO

-

-

Mechanism: The reaction pathways involve the scission of the N-O bond, leading to the formation of isocyanate derivatives, and the cleavage of the C-N bond, resulting in other complexes .

Oxidation Reactions

This compound can be oxidized by ozone (O3), leading to its degradation in wastewater treatment .

-

Degradation Pathway: The oxidation of SHA by ozone follows a degradation pathway involving several intermediates :

-

Wastewater Treatment: This oxidation process is crucial in reducing the environmental impact of SHA-containing wastewater from mineral processing .

Effects on Fungi

This compound exhibits toxicity against mycelial growth and conidial germination in fungi .

-

Inhibitory Effects: SHAM significantly inhibits mycelial growth, conidial germination, and the activity of peroxidase (POD) and esterase enzymes in Ustilaginoidea virens .

-

Applications: SHA is used as an inhibitor of alternative oxidase (AOX) in artificial culture media for in vitro assays of the sensitivity to QoI fungicides .

Binding to Peroxidase

This compound binds to the active site of Arthromyces ramosus peroxidase (ARP) .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

1.1 Inhibition of Alternative Oxidase (AOX)

SHA is primarily recognized for its ability to inhibit AOX, an enzyme found in plants and fungi that allows them to bypass the traditional electron transport chain during respiration. This inhibition is crucial for studying mitochondrial functions and the effects of various compounds on respiratory pathways. SHA is often added to culture media to assess the sensitivity of fungi to QoI fungicides, enhancing the consistency of in vitro bioassays compared to in planta results .

1.2 Affinity Membranes for Protein Immobilization

SHA has been utilized in developing functionalized affinity membranes for the immobilization of proteins and nucleic acids. These membranes exhibit high specificity and capacity for binding, allowing for efficient purification and screening of biological macromolecules. The immobilization process retains the biological activity of proteins, making SHA-functionalized membranes a powerful tool in life sciences research .

Pharmacological Applications

2.1 Antimicrobial Activity

Recent studies have highlighted SHA's potential as an antimicrobial agent, particularly against Helicobacter pylori. When combined with other compounds like carvacrol and amoxicillin, SHA enhances biofilm eradication efficacy. The combination treatments showed significant reductions in bacterial counts, demonstrating SHA's role in improving antibiotic effectiveness .

2.2 Anti-inflammatory Effects

SHA also exhibits anti-inflammatory properties, which have been explored in various experimental models. Its ability to inhibit enzymes such as myeloperoxidase suggests potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Key Findings on SHA Applications

Electrochemical Applications

SHA has also been investigated as a corrosion inhibitor for metals such as copper in alkaline solutions. Its electrochemical properties allow it to form protective films on metal surfaces, thereby reducing corrosion rates and enhancing material longevity .

Wirkmechanismus

The mechanism of action of salicylhydroxamic acid involves its inhibition of the urease enzyme. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea and disrupting the metabolism of bacteria through competitive inhibition . In plants and other organisms with the alternative oxidase enzyme, this compound blocks the flow of electrons through the enzyme, forcing electrons through the cytochrome pathway and allowing researchers to observe its operation without interference .

Vergleich Mit ähnlichen Verbindungen

Salicylhydroxamsäure ähnelt anderen Hydroxamsäuren wie Acetohydroxamsäure und Benzohydroxamsäure . Sie ist einzigartig in ihrer Fähigkeit, das alternative Oxidase-Enzym zu hemmen und als Ligand bei der Synthese von Metallakronen eingesetzt zu werden . Andere ähnliche Verbindungen umfassen Acetohydroxamsäure, die ebenfalls als Urease-Inhibitor eingesetzt wird, und Benzohydroxamsäure, die in Flotationsverfahren verwendet wird .

Biologische Aktivität

Salicylhydroxamic acid (SHA), also known as this compound (SHAM), is a compound of significant biological interest due to its diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity of SHA, including its mechanisms of action, applications in various fields, and relevant research findings.

SHA primarily functions as an irreversible inhibitor of the enzyme urease, which is crucial for the metabolism of certain bacteria and plants. By inhibiting urease, SHA disrupts the nitrogen metabolism in these organisms, leading to reduced growth and viability. This mechanism is particularly relevant in the treatment of urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori and Proteus mirabilis .

In addition to its role as a urease inhibitor, SHA acts on the alternative oxidase (AOX) pathway in mitochondria. This pathway allows certain organisms, including Trypanosoma brucei, to bypass traditional electron transport mechanisms. SHA effectively blocks this pathway, forcing electrons through the cytochrome pathway and significantly reducing oxygen consumption in these organisms .

2.1 Antimicrobial Properties

SHA has been shown to possess notable antimicrobial activity against various pathogens. Research indicates that SHA can inhibit the growth of H. pylori, a bacterium associated with gastric ulcers and cancer. The combination of SHA with other antimicrobial agents, such as amoxicillin and carvacrol, has demonstrated enhanced efficacy in reducing biofilm formation and bacterial viability .

2.2 Anti-inflammatory Effects

SHA exhibits anti-inflammatory properties , which have been attributed to its ability to inhibit certain inflammatory mediators. Studies suggest that SHA's analgesic effects are more potent than those of acetylsalicylic acid (aspirin), making it a potential candidate for pain management therapies .

3. Case Studies

Several studies have highlighted the effectiveness of SHA in various applications:

- Urease Inhibition : A study demonstrated that SHA significantly reduces the formation of phosphate stones by inhibiting urease activity, which is critical in managing conditions like struvite stone formation in patients with recurrent urinary tract infections .

- Combination Therapies : Research on the combination of SHA with other antibiotics has shown promising results in treating resistant strains of bacteria. For instance, the SHA-amoxicillin combination exhibited synergistic effects against H. pylori, enhancing overall treatment efficacy .

4. Toxicity and Safety

While SHA is generally considered safe for use, some studies have reported potential toxicity at higher concentrations. For example, it was observed that SHA could inhibit fungal growth and affect enzymatic activities such as peroxidase and esterase in certain fungi . Therefore, careful consideration of dosage is essential when utilizing SHA therapeutically.

5. Conclusion

This compound is a versatile compound with significant biological activity, particularly as an enzyme inhibitor and antimicrobial agent. Its mechanisms of action through urease inhibition and AOX pathway blockage make it valuable in treating infections caused by urease-producing bacteria and protozoa. Ongoing research continues to explore its potential applications in combination therapies and other areas.

Eigenschaften

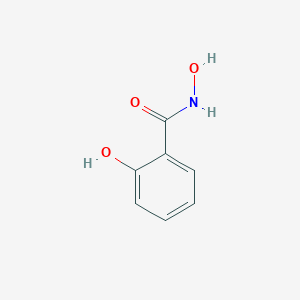

IUPAC Name |

N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-4-2-1-3-5(6)7(10)8-11/h1-4,9,11H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBROZNQEVUILML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075365 | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Salicylhydroxamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-73-6 | |

| Record name | Salicylhydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylhydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylhydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q07182D0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.